(2R)-2-(Boc-amino)dodecanoic acid
CAS No.: 129850-61-9
Cat. No.: VC8066513
Molecular Formula: C17H33NO4
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129850-61-9 |
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Molecular Formula | C17H33NO4 |
Molecular Weight | 315.4 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid |
Standard InChI | InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-13-14(15(19)20)18-16(21)22-17(2,3)4/h14H,5-13H2,1-4H3,(H,18,21)(H,19,20) |
Standard InChI Key | SZABHIWVVZRYJI-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a dodecanoic acid (C12:0) backbone with a Boc-protected amino group at the second carbon position in the (2R) configuration. Its molecular formula is , with a molar mass of 315.45 g/mol . The Boc group () provides steric protection for the amine, preventing unintended nucleophilic reactions during synthetic procedures.
Key structural features:
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Chiral center: R-configuration at C2 ensures enantioselective interactions in biological systems.
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Hydrophobic chain: The 12-carbon tail enhances membrane permeability and lipid bilayer interactions.
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Protecting group: Boc moiety enables selective deprotection under acidic conditions (e.g., HCl/dioxane) .
Comparative Analysis with Related Compounds
Compared to 12-aminododecanoic acid (CAS 693-57-2), the Boc-protected derivative exhibits:
The Boc protection shifts the amino group's pKa from 4.65 to ~10.5, dramatically altering solubility and reaction kinetics .
Synthetic Methodologies
Stepwise Synthesis from Dodecanoic Acid
The standard synthesis involves three stages (adapted from ):
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Amino acid preparation:
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Enantioselective amination of dodecanoic acid using L-specific transaminases or chiral auxiliaries.
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Resolution of racemic mixtures via diastereomeric salt crystallization.
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Boc protection:
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Purification:
Convergent Synthesis Approaches
Recent innovations employ cross-metathesis and Suzuki coupling for efficient construction:
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Epoxide opening with Grignard reagent to install stereochemistry.
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Suzuki-Miyaura coupling of boronic ester with vinyl bromide.
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Asymmetric hydrogenation using DuPHOS-Rh catalyst (99% ee achieved).
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Boc protection and ester hydrolysis.
Physicochemical Properties and Characterization
Spectroscopic Data
Representative characterization (from ):
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¹H NMR (CDCl₃): δ 4.15 (m, 1H, CH-NH), 3.65 (s, 2H, Boc-NH), 1.44 (s, 9H, Boc), 1.25 (br, 18H, CH₂).
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¹³C NMR: 176.8 (COOH), 155.2 (Boc C=O), 79.1 (Boc C(CH₃)₃), 52.4 (CH-NH).
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HRMS: [M+H]⁺ calcd. 316.2487, found 316.2483.
Applications in Medicinal Chemistry
Peptide Synthesis
The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):
Case study – Microsporin B synthesis :
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Incorporation into cyclic tetrapeptide via Fmoc-SPPS.
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On-resin deprotection (20% piperidine/DMF).
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Macrocyclization using HATU/HOAt.
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Final product shows IC₅₀ = 0.8 µM against HCT-116 colon cancer cells.
TLR Agonist Development
In diprovocim derivatives, the C12 chain enhances TLR2/TLR1 binding:
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Optimal chain length: 12–14 carbons (EC₅₀ = 110 pM).
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Boc group enables functionalization at C-terminal.
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Key modification: Acylation with BocNH-glycine improves murine TLR activity 10-fold.
Industrial-Scale Production and Cost Analysis
Quantity | Price (€) | Price per gram (€) |
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500 mg | 893.25 | 1,786.50 |
1 g | 2,548.30 | 2,548.30 |
Scale-up reduces costs by 30% for 100g batches, reflecting challenges in chiral purity maintenance.
Process Optimization Strategies
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Catalytic asymmetric synthesis: Ru-BINAP catalysts achieve 98% ee (vs. 92% for resolution methods).
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Continuous flow deprotection: Reduces reaction time from 2h to 15min.
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Green chemistry: Supercritical CO₂ extraction replaces hexane/EtOAc in purification.
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